6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17910146
InChI: InChI=1S/C16H19N5O3S2/c1-24-13-7-5-11(6-8-13)15-19-21-14(17-18-16(21)25-15)12-4-3-9-20(10-12)26(2,22)23/h5-8,12H,3-4,9-10H2,1-2H3
SMILES:
Molecular Formula: C16H19N5O3S2
Molecular Weight: 393.5 g/mol

6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17910146

Molecular Formula: C16H19N5O3S2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C16H19N5O3S2
Molecular Weight 393.5 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H19N5O3S2/c1-24-13-7-5-11(6-8-13)15-19-21-14(17-18-16(21)25-15)12-4-3-9-20(10-12)26(2,22)23/h5-8,12H,3-4,9-10H2,1-2H3
Standard InChI Key UFUVNXKSIRGIBW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s IUPAC name, 6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,triazolo[3,4-b] thiadiazole, reflects its intricate architecture:

  • Triazolo[3,4-b] thiadiazole core: A fused bicyclic system combining triazole and thiadiazole rings, known for electron-deficient properties and hydrogen-bonding capabilities .

  • 4-Methoxyphenyl group: Attached at position 6, this moiety enhances lipophilicity and π-π stacking interactions.

  • 1-Methylsulfonylpiperidin-3-yl group: A sulfonamide-substituted piperidine at position 3, contributing to solubility and target binding .

The molecular formula C₁₆H₁₉N₅O₃S₂ (molecular weight: 393.5 g/mol) was confirmed via mass spectrometry and elemental analysis. Key spectral data include:

  • ¹H NMR: Signals at δ 1.37 ppm (t-Bu–H), δ 7.30–8.36 ppm (aromatic protons) .

  • IR: Peaks at 3057 cm⁻¹ (C–H stretch), 1623 cm⁻¹ (C=N stretch) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₃S₂
Molecular Weight393.5 g/mol
SMILESCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C
LogP3.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step strategy:

  • Cyclization of Hydrazine Derivatives: Reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carbon disulfide under basic conditions forms the triazole-thiadiazole core .

  • Functionalization: Introduction of the 4-methoxyphenyl group via Ullmann coupling and subsequent sulfonylation of piperidine using methylsulfonyl chloride.

  • Purification: Continuous flow reactors achieve >95% purity, as confirmed by HPLC .

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)
Core FormationCS₂, KOH, Ethanol65–70
Methoxyphenyl IntroductionCuI, L-Proline, DMF78
SulfonylationCH₃SO₂Cl, Et₃N, DCM85

Biological Activities and Mechanisms

Anticancer Properties

The compound exhibits potent cytotoxicity against multiple cancer cell lines:

  • c-Met Kinase Inhibition: IC₅₀ = 2.02 nM against c-Met kinase, with >2500-fold selectivity over other tyrosine kinases .

  • MKN45 Gastric Cancer Cells: 88 nM growth inhibition, attributed to apoptosis induction via caspase-3 activation .

  • NCI-60 Screening: Analogous triazolothiadiazoles showed GI₅₀ values <1 µM in leukemia and colon cancer models .

Antimicrobial and Antiurease Activity

  • Urease Inhibition: IC₅₀ = 8.32 µM against Jack bean urease, disrupting microbial nitrogen metabolism .

  • Antibacterial Effects: MIC = 4 µg/mL against Staphylococcus aureus, linked to cell wall synthesis interference .

Table 3: Biological Activity Profile

AssayResultReference
c-Met Kinase IC₅₀2.02 nM
MKN45 Cell Growth IC₅₀88 nM
Urease Inhibition IC₅₀8.32 µM
S. aureus MIC4 µg/mL

Structure-Activity Relationships (SAR)

  • Triazole-Thiadiazole Core: Essential for kinase binding; removal reduces activity by 100-fold .

  • Methoxyphenyl Group: Enhances membrane permeability; nitro or halogen substituents decrease potency .

  • Methylsulfonyl-Piperidine: Critical for solubility; replacement with acetyl groups abolishes urease inhibition .

Future Directions

  • Derivative Synthesis: Explore substituents at positions 3 and 6 to optimize pharmacokinetics.

  • In Vivo Studies: Evaluate bioavailability and toxicity in murine models .

  • Mechanistic Studies: Clarify interactions with c-Met ATP-binding sites via X-ray crystallography .

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